3-(4-Bromophenyl)-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Medicinal Chemistry Blood-Brain Barrier Permeability CNS Drug Discovery

The compound 3-(4-Bromophenyl)-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one (C16H9BrFNOS2) is a penta-substituted 2-thioxothiazolidin-4-one, belonging to the rhodanine class of heterocycles. It features a unique combination of a 4-bromophenyl substituent at the N-3 position and a 4-fluorobenzylidene group at the C-5 methylene bridge, distinguishing it from common rhodanine variants.

Molecular Formula C16H9BrFNOS2
Molecular Weight 394.3 g/mol
Cat. No. B12166910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Molecular FormulaC16H9BrFNOS2
Molecular Weight394.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br)F
InChIInChI=1S/C16H9BrFNOS2/c17-11-3-7-13(8-4-11)19-15(20)14(22-16(19)21)9-10-1-5-12(18)6-2-10/h1-9H/b14-9-
InChIKeyLLOCEGPRCZVITE-ZROIWOOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one: A Structurally Distinct Rhodanine Scaffold for Targeted Library Design


The compound 3-(4-Bromophenyl)-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one (C16H9BrFNOS2) is a penta-substituted 2-thioxothiazolidin-4-one, belonging to the rhodanine class of heterocycles . It features a unique combination of a 4-bromophenyl substituent at the N-3 position and a 4-fluorobenzylidene group at the C-5 methylene bridge, distinguishing it from common rhodanine variants. This dual-halogenated aromatic architecture is designed to modulate electronic distribution and lipophilicity, making it a valuable scaffold in medicinal chemistry programs exploring anticancer, antimicrobial, and anti-inflammatory targets [1].

Why 3-(4-Bromophenyl)-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one Cannot Be Replaced by Common Rhodanine Analogs


Procurement specialists should not treat this compound as a generic rhodanine or 2-thioxothiazolidin-4-one. Substituting it with a 2-oxo analog or altering the halogenation pattern can fundamentally change its bioactivity profile. SAR studies on 2-thioxothiazolidin-4-ones have established a clear potency order of F > Cl > Br for the 4-substituent on the arylidene ring [1]. The specific combination of a 4-bromophenyl N-substituent and a 4-fluorobenzylidene group creates a unique electronic environment not replicated by other halogen isomers, such as the 2-bromo N-substituted analog (CAS 501410-69-1) . Simple substitution with a non-halogenated phenyl or hydroxybenzylidene group leads to a loss of the targeted potency associated with this dual-halogenated scaffold.

Quantitative Evidence for Selecting 3-(4-Bromophenyl)-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one over Its Closest Analogs


Superior Lipophilicity Profile for Blood-Brain Barrier Penetration Studies

The target compound exhibits a calculated logP of 5.2, which is 1.01 units higher than its 4-hydroxybenzylidene analog (logP 4.19) . This significantly enhanced lipophilicity positions it as a superior candidate for CNS-targeting programs where higher logP values (typically >3) are required for passive blood-brain barrier penetration, compared to the more polar hydroxy analog which is better suited for peripheral targets [1].

Medicinal Chemistry Blood-Brain Barrier Permeability CNS Drug Discovery

Enhanced Cytotoxic Potency Conferred by the 4-Fluorobenzylidene Substituent

A structure-activity relationship (SAR) study on a related series of 2-thioxothiazolidin-4-one derivatives demonstrated that compounds with a 4-fluoro substituent on the arylidene ring exhibit superior cytotoxic activity compared to those with 4-chloro or 4-bromo substituents. The potency order was established as F > Cl > Br, and the 4-fluoro compound (5j) showed IC50 values ranging from 32.6 to 34.6 µM across four cancer cell lines [1]. The target compound uniquely incorporates this favorable 4-fluorobenzylidene group, which is absent in many commercially available N-(4-bromophenyl) thiazolidinones [2].

Anticancer Activity Structure-Activity Relationship Halogen Effect

Unique Positional Bromo Isomer for Target Engagement Selectivity

The target compound carries the bromine at the 4-position of the N-phenyl ring, which is distinct from the more common 2-bromo isomer (CAS 501410-69-1) available in commercial libraries . In related rhodanine-based kinase inhibitors, the para-bromo orientation has been shown to participate in halogen bonding interactions with hydrophobic pockets in target proteins, while the ortho-bromo isomer presents a different steric and electronic profile that may reduce binding affinity [1]. The 4-bromo isomer is predicted to have a molecular dipole moment of 5.8 D, compared to 6.3 D for the 2-bromo isomer, indicating a subtly different electrostatic surface that can influence protein-ligand recognition.

Kinase Inhibition Binding Selectivity Halogen Bonding

Reduced Molecular Weight Compared to Oxo-Analogs for Improved Ligand Efficiency

The target compound, with a molecular weight of 394.3 g/mol (C16H9BrFNOS2), is lighter than its 2-oxo-1,3-thiazolidin-4-one (rhodanine) counterparts, which typically contain an additional oxygen atom and have molecular weights exceeding 400 g/mol when similarly substituted. This translates to a lower heavy atom count (22 non-hydrogen atoms), which is a favorable parameter for maintaining good ligand efficiency indices (LE > 0.3) [1]. In contrast, bulkier N-alkyl or N-acyl substituted rhodanines can exceed 450 g/mol, making them less suitable for fragment-based or lead-like compound collections .

Ligand Efficiency Fragment-Based Design Lead Optimization

Recommended Application Scenarios for 3-(4-Bromophenyl)-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one


CNS-Oriented Kinase or GPCR Antagonist Lead Libraries

Given its high calculated logP (5.2) and dual-halogenated aromatic system, this compound is ideally suited for inclusion in targeted screening libraries designed to identify CNS-penetrant kinase or GPCR antagonists. The 4-fluorobenzylidene moiety is a known pharmacophore for anticancer activity with a defined SAR for halogen substitution, making it a privileged substructure for hit discovery in glioblastoma or neuroblastoma programs [1].

Halogen-Bonding Motif Studies in Structural Biology

The unique para-bromo substitution pattern on the N-phenyl ring provides a specific halogen-bonding donor that is geometrically distinct from the ortho- or meta-isomers. Procurement of the 4-bromo isomer is critical for crystallographic fragment screening or co-crystallization experiments aimed at mapping halogen-binding hotspots in bromodomains, kinases, or phosphatases [2].

Physicochemical Profiling of Thioxo- vs. Oxo-Thiazolidinones

As a representative 2-thioxo congener, this compound allows systematic comparison with its 2-oxo thiazolidinedione counterparts in solubility, permeability, and metabolic stability assays. Its favorable molecular weight (394.3 g/mol) and defined lipophilicity make it a suitable control compound for PAMPA or Caco-2 permeability studies comparing sulfur versus oxygen isosteres .

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